Pentafluoropropionic acid chemical properties and structure
Pentafluoropropionic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of pentafluoropropionic acid. The information is curated for professionals in research, scientific, and pharmaceutical fields, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.
Chemical and Physical Properties
Pentafluoropropionic acid (PFPA), also known as perfluoropropionic acid, is a short-chain perfluoroalkyl carboxylic acid. It is a colorless liquid that is highly acidic and soluble in water and polar organic solvents[1]. Its strong electron-withdrawing fluorine atoms significantly influence its chemical characteristics.
Quantitative Data Summary
The key physical and chemical properties of pentafluoropropionic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source/Method |
| Molecular Formula | C₃HF₅O₂ | [2][3][4] |
| Molecular Weight | 164.03 g/mol | [2][3][4] |
| pKa | -0.18 to -0.54 | ¹⁹F and ¹H NMR-based chemical shift perturbation[5][6][7] |
| 0.38 ± 0.10 | Predicted[1] | |
| Boiling Point | 96-97 °C | (lit.)[2][3][4] |
| Melting Point | No data available | |
| Density | 1.561 g/mL at 25 °C | (lit.)[3] |
| 1.57 g/cm³ at 20 °C | ||
| Vapor Pressure | ~40 mmHg at 20 °C | [3] |
| 52 hPa at 25 °C | ||
| Refractive Index | n20/D 1.284 | (lit.)[3] |
| Solubility | Soluble in water, polar organic solvents, ether, ethanol, chloroform, acetone, and benzene. | [1] |
Chemical Structure
The structure of pentafluoropropionic acid is characterized by a propyl chain where all hydrogens, except for the carboxylic acid proton, are substituted with fluorine.
| Identifier | Value |
| IUPAC Name | 2,2,3,3,3-pentafluoropropanoic acid |
| SMILES String | C(=O)(C(C(F)(F)F)(F)F)O |
| InChI | 1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) |
| InChI Key | LRMSQVBRUNSOJL-UHFFFAOYSA-N |
Experimental Protocols
Synthesis
Pentafluoropropionic acid is typically produced through the electrochemical fluorination of propionic acid or its corresponding acid fluoride (B91410) derivative[1]. Another laboratory method involves the pyrolysis of the sodium salt of pentafluoropropionic acid, which yields tetrafluoroethylene[1].
A general procedure for the synthesis of similar fluorinated acids involves the reaction of the corresponding acid chloride with a fluorine source. For instance, isonicotinoyl chloride hydrochloride reacts with pentafluorophenol (B44920) in the presence of triethylamine (B128534) in THF to yield the pentafluorophenyl ester[8].
Determination of Physicochemical Properties
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Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Density: The density of a liquid like pentafluoropropionic acid is commonly measured using a pycnometer or a digital density meter, which provides a precise measurement of mass per unit volume at a specified temperature.
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pKa Determination by NMR: The acidity constant (pKa) of pentafluoropropionic acid has been experimentally determined using ¹⁹F and ¹H NMR-based chemical shift perturbation[5][6][7]. This method involves monitoring the chemical shifts of the fluorine and hydrogen nuclei as a function of pH. The inflection point of the resulting titration curve corresponds to the pKa of the acid.
Application in Analytical Chemistry: Derivatization Agent
Pentafluoropropionic anhydride (B1165640) (PFPA), a derivative of pentafluoropropionic acid, is a widely used derivatizing agent in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of various compounds, particularly amines[4][9][10][11][12]. Derivatization enhances the volatility and thermal stability of the analytes, improving their chromatographic separation and detection sensitivity.
General Derivatization Protocol for Amines:
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Sample Preparation: The biological sample (e.g., urine, plasma) is first hydrolyzed, often with an acid, to release the free amines.
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Extraction: The amines are then extracted from the aqueous sample into an organic solvent, such as toluene.
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Derivatization: Pentafluoropropionic anhydride (PFPA), typically in a solvent like ethyl acetate, is added to the extracted amines. The reaction is often carried out at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 30 minutes) to form stable pentafluoropropionyl (PFP) derivatives[9][10][11][13].
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Analysis: After removing any excess reagent, the derivatized sample is analyzed by GC-MS or LC-MS/MS.
Visualizations
Experimental Workflow: Amine Derivatization for MS Analysis
The following diagram illustrates the general workflow for the derivatization of amines using pentafluoropropionic anhydride prior to mass spectrometry analysis.
Caption: Workflow for amine derivatization with PFPA for MS analysis.
References
- 1. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]
- 2. Pentafluoropropionic acid, 97% (422-64-0) - Pentafluoropropionic acid, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. Pentafluoropropionic acid 97 422-64-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Determination of p K a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives | MDPI [mdpi.com]
